molecular formula C10H11ClN2O2 B1662735 Aminochlorthenoxazin CAS No. 3567-76-8

Aminochlorthenoxazin

Cat. No. B1662735
CAS RN: 3567-76-8
M. Wt: 226.66 g/mol
InChI Key: PCYLDXMXEPSXFW-UHFFFAOYSA-N
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Description

ICI 350 is a compound developed by Imperial Chemical Industries. It is known for its selective binding properties and has been widely used in scientific research to understand various biochemical processes. The compound has unique characteristics that make it valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI 350 involves several steps, starting with the preparation of the core structure. The process typically includes:

    Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of ICI 350.

    Functionalization: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and halogenation.

    Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of ICI 350 is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. Key steps include:

    Batch Reactors: Initial reactions are carried out in batch reactors to control the reaction conditions precisely.

    Continuous Flow Systems: The intermediate products are transferred to continuous flow systems for further reactions and purification.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ICI 350 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ICI 350 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies to understand cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

ICI 350 exerts its effects by selectively binding to specific molecular targets. The binding affinity and selectivity are influenced by the compound’s structure and functional groups. The primary pathways involved include:

    Receptor Binding: ICI 350 binds to specific receptors, modulating their activity.

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: By interacting with signaling molecules, ICI 350 can alter cellular responses and functions.

Comparison with Similar Compounds

ICI 350 is compared with other similar compounds to highlight its uniqueness:

The unique binding properties and selectivity of ICI 350 make it a valuable tool in research and industrial applications, distinguishing it from other similar compounds.

properties

IUPAC Name

6-amino-2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-4-3-9-13-10(14)7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYLDXMXEPSXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(O2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3443-15-0 (mono-hydrochloride)
Record name Aminochlorthenoxazin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70957052
Record name 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3567-76-8
Record name Aminochlorthenoxazin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOCHLORTHENOXAZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM6P84G66V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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